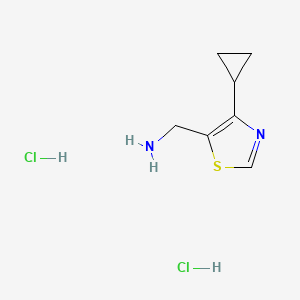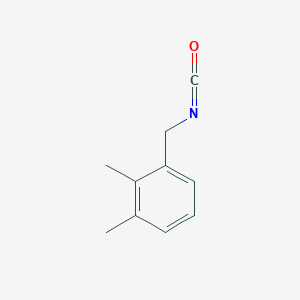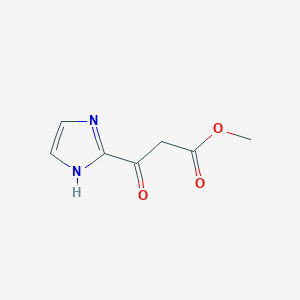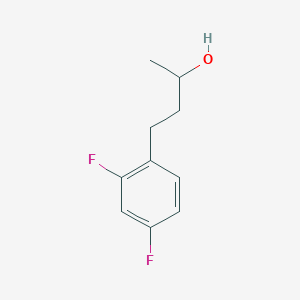
4-(2,4-Difluorophenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Difluorophenyl)butan-2-ol is an organic compound characterized by its molecular formula C₁₂H₁₄F₂O This compound features a butan-2-ol backbone with a 2,4-difluorophenyl group attached to the fourth carbon atom
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of 2,4-difluorobenzene with ethyl magnesium bromide to form the Grignard reagent, followed by the addition of formaldehyde and subsequent hydrolysis.
Friedel-Crafts Alkylation: Another method includes the alkylation of 2,4-difluorobenzene with butan-2-one in the presence of a strong Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production typically involves large-scale versions of these synthetic routes, with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding ketone, 4-(2,4-difluorophenyl)butan-2-one, using oxidizing agents like chromyl chloride or pyridinium chlorochromate.
Reduction: The compound can be reduced to form 4-(2,4-difluorophenyl)butane-2-ol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, pyridinium chlorochromate, reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.
Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: 4-(2,4-difluorophenyl)butan-2-one.
Reduction: 4-(2,4-difluorophenyl)butane-2-ol.
Substitution: Various alkylated derivatives.
Aplicaciones Científicas De Investigación
4-(2,4-Difluorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-(2,4-Difluorophenyl)butan-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
4-(3,4-Difluorophenyl)butan-2-ol
4-(2,6-Difluorophenyl)butan-2-ol
4-(2,4,6-Trifluorophenyl)butan-2-ol
Uniqueness: 4-(2,4-Difluorophenyl)butan-2-ol is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity. This positioning can lead to different interactions with biological targets compared to its similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C10H12F2O |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
4-(2,4-difluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12F2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-7,13H,2-3H2,1H3 |
Clave InChI |
XGPCNCAUUPFBKO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=C(C=C(C=C1)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
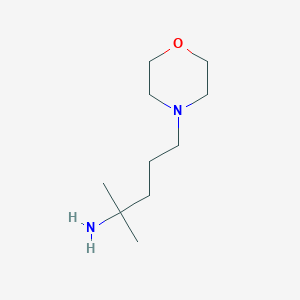
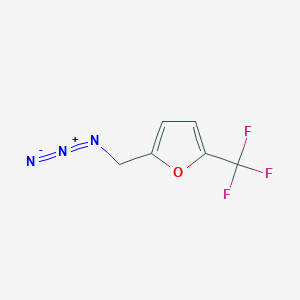
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
![Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
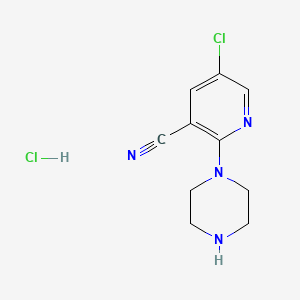
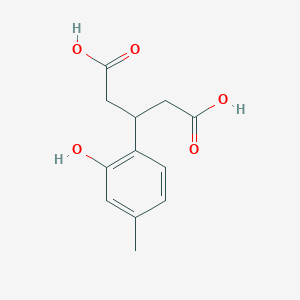
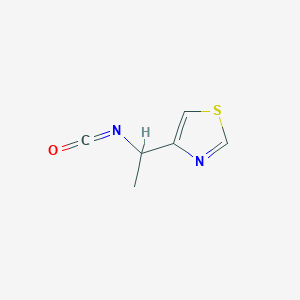
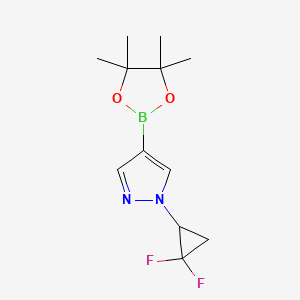
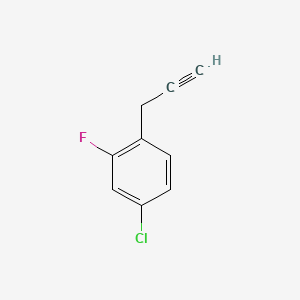
![1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B15321037.png)
